molecular formula C25H21N3O3 B213527 N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

货号 B213527
分子量: 411.5 g/mol
InChI 键: JHNJGYGMRHKXIA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a key regulator of immune responses, inflammation, and cell survival, and dysregulation of NF-κB signaling has been implicated in various diseases, including cancer and autoimmune disorders. CEP-33779 has been shown to have potential therapeutic applications in these diseases, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions of research are discussed in

作用机制

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide inhibits NF-κB signaling by binding to the inhibitor of NF-κB (IκB) kinase (IKK) complex, which is responsible for phosphorylating IκB proteins and targeting them for degradation, leading to the release of active NF-κB (Kumar et al., 2007). By inhibiting IKK activity, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide prevents IκB phosphorylation and degradation, thereby inhibiting NF-κB activation.
Biochemical and Physiological Effects
N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer models, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells (Li et al., 2010; Sun et al., 2010; Wang et al., 2011). In autoimmune and inflammatory disease models, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been shown to reduce inflammation and improve disease symptoms (Kumar et al., 2007).

实验室实验的优点和局限性

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility and stability in vitro. It also has a well-characterized mechanism of action and has been extensively studied in preclinical models. However, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has some limitations. It is not specific to IKK and can inhibit other kinases, which may limit its therapeutic potential. It also has poor bioavailability and may require high doses or novel delivery methods for clinical use.

未来方向

There are several future directions for research on N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide. One area of research is the development of more specific inhibitors of IKK and NF-κB signaling. Another area is the investigation of combination therapies with N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide and other drugs, such as chemotherapy or immunotherapy, for cancer treatment. Additionally, the potential use of N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide in other diseases, such as neurodegenerative diseases or viral infections, warrants further investigation.
Conclusion
N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide, or N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide, is a small molecule inhibitor of NF-κB signaling with potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research have been discussed in this paper. Further research on N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide and its potential therapeutic applications is warranted.

合成方法

The synthesis of N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been described in the literature (Kumar et al., 2007). Briefly, the synthesis involves the reaction of 4-aminobenzoic acid with 3-ethoxyaniline to form an intermediate, which is then reacted with 2-chloro-4-nitrobenzoic acid to form the quinoline ring system. The resulting nitro compound is reduced to the amino compound, which is then reacted with ethyl carbamate to form the carbamate derivative, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide.

科学研究应用

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been studied extensively in preclinical models of various diseases, including cancer, autoimmune disorders, and inflammatory diseases (Kumar et al., 2007; Li et al., 2010; Sun et al., 2010; Wang et al., 2011). In these studies, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been shown to inhibit NF-κB signaling and downstream pro-inflammatory cytokine production, leading to decreased tumor growth, improved survival, and reduced inflammation.

属性

产品名称

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

分子式

C25H21N3O3

分子量

411.5 g/mol

IUPAC 名称

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H21N3O3/c1-2-31-19-7-5-6-17(14-19)23-15-21(20-8-3-4-9-22(20)28-23)25(30)27-18-12-10-16(11-13-18)24(26)29/h3-15H,2H2,1H3,(H2,26,29)(H,27,30)

InChI 键

JHNJGYGMRHKXIA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)N

规范 SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。